An In-Depth Technical Guide to 3-Methyl-5-propyl-2-cyclohexen-1-one (CAS: 3720-16-9)
An In-Depth Technical Guide to 3-Methyl-5-propyl-2-cyclohexen-1-one (CAS: 3720-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-propyl-2-cyclohexen-1-one (CAS number 3720-16-9), a specialty chemical utilized primarily as a flavoring and fragrance agent. Also known by its common name, Celery Ketone, this compound possesses a characteristic warm, spicy, and woody aroma. This document collates available data on its physicochemical properties, toxicological evaluation, and plausible synthetic methodologies. While detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, a generalized procedure based on the Robinson annulation is presented. This guide aims to serve as a foundational resource for professionals in research and development.
Chemical and Physical Properties
3-Methyl-5-propyl-2-cyclohexen-1-one is a cyclic ketone with a molecular formula of C₁₀H₁₆O.[1] Its key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| Appearance | Pale yellow to colorless liquid | [1] |
| Odor | Warm, spicy, woody | [1] |
| Boiling Point | 110-113 °C at 9 Torr | N/A |
| Density | 0.924-0.928 g/cm³ | [1] |
| Refractive Index | 1.481-1.486 | [1] |
| Solubility | Insoluble in water; soluble in ether and oils | [1] |
Table 2: Computational and Safety Data
| Property | Value | Source(s) |
| LogP | 2.7119 | N/A |
| Vapor Pressure | 0.0267 hPa | N/A |
| Flash Point | > 100 °C | N/A |
| GHS Pictogram | GHS07 (Harmful) | N/A |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long lasting effects) | N/A |
Synthesis Methodology
Generalized Experimental Protocol for Robinson Annulation
The following protocol is a generalized procedure for the synthesis of a 3,5-disubstituted-2-cyclohexen-1-one via a Robinson annulation and should be adapted and optimized for the specific synthesis of 3-Methyl-5-propyl-2-cyclohexen-1-one.
Reactants:
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Michael Donor: A ketone containing an α-methylene group, which for the synthesis of the target molecule would be 2-hexanone.
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Michael Acceptor: An α,β-unsaturated ketone, such as methyl vinyl ketone.
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Base Catalyst: A suitable base to facilitate enolate formation, such as sodium ethoxide or potassium hydroxide.
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Solvent: An appropriate solvent, typically a protic solvent like ethanol or a polar aprotic solvent.
Procedure:
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Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the Michael donor (e.g., 2-hexanone) and the solvent.
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Base Addition: The base catalyst is added to the flask while stirring under an inert atmosphere. The mixture is stirred to allow for the formation of the enolate.
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Michael Acceptor Addition: The Michael acceptor (e.g., methyl vinyl ketone) is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
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Michael Addition: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) to allow the Michael addition to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Intramolecular Aldol Condensation and Dehydration: Upon completion of the Michael addition, the reaction mixture is heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.
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Workup: After cooling to room temperature, the reaction mixture is neutralized with an acid (e.g., dilute HCl). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as fractional distillation under reduced pressure or column chromatography on silica gel.
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm its identity and purity.
Visualized Workflow and Mechanism
The following diagrams illustrate the general workflow for the Robinson annulation and its underlying mechanism.
Caption: Generalized workflow for the synthesis of a cyclohexenone via Robinson annulation.
Caption: The two-stage mechanism of the Robinson annulation reaction.
Toxicological Profile
3-Methyl-5-propyl-2-cyclohexen-1-one has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). Based on these evaluations, it is considered to have no safety concern at current levels of intake when used as a flavoring agent.[1]
General toxicological data indicates that the compound can cause skin and serious eye irritation.[3] It is also classified as harmful to aquatic life with long-lasting effects.[3] For detailed toxicological information, it is recommended to consult the full safety data sheets (SDS) provided by suppliers.
Regulatory and Application Information
3-Methyl-5-propyl-2-cyclohexen-1-one is listed on the EPA's TSCA inventory.[1] It is used as a flavoring agent in food and as a fragrance ingredient in various consumer products.[1] Its use as a flavoring agent is regulated under 21 CFR 172.515 in the United States.[1]
Conclusion
3-Methyl-5-propyl-2-cyclohexen-1-one is a well-characterized compound with established applications in the flavor and fragrance industry. While its synthesis via Robinson annulation is chemically plausible, a detailed, publicly available experimental protocol is lacking. The provided generalized protocol and workflow diagrams offer a starting point for its laboratory-scale synthesis. The existing toxicological data supports its safe use at current consumption levels as a flavoring agent, though appropriate handling precautions should be observed due to its potential as a skin and eye irritant. Further research into its biological activities and potential pharmacological applications could be an area for future investigation.
